molecular formula C14H11NS B14133643 Benzo[b]thiophen-3-amine,n-phenyl-

Benzo[b]thiophen-3-amine,n-phenyl-

Cat. No.: B14133643
M. Wt: 225.31 g/mol
InChI Key: KVGMUGJPFRYQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-3-amine,n-phenyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic chemistry. The presence of the benzothiophene core imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene, which yields 2-substituted benzo[b]thiophenes . Another approach involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of a wide range of 3-substituted benzothiophenes .

Industrial Production Methods

Industrial production of Benzo[b]thiophen-3-amine,n-phenyl- may involve large-scale synthesis using similar catalytic processes. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. The use of environmentally friendly and sustainable methods is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3-amine,n-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Benzo[b]thiophen-3-amine,n-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[b]thiophen-3-amine,n-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Benzo[b]thiophen-3-amine,n-phenyl- can be compared with other benzothiophene derivatives, such as:

The uniqueness of Benzo[b]thiophen-3-amine,n-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

N-phenyl-1-benzothiophen-3-amine

InChI

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)15-13-10-16-14-9-5-4-8-12(13)14/h1-10,15H

InChI Key

KVGMUGJPFRYQGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.